4-(Methylthio)-2-(trifluoromethyl)phenol
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Overview
Description
4-(Methylthio)-2-(trifluoromethyl)phenol is an organic compound characterized by the presence of a trifluoromethyl group and a methylthio group attached to a phenol ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, often enhancing their lipophilicity, metabolic stability, and pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of phenolic compounds using trifluoromethylating agents such as Umemoto’s reagents
Industrial Production Methods
Industrial production of 4-(Methylthio)-2-(trifluoromethyl)phenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)-2-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can undergo coupling reactions with various electrophiles to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coupling Reactions: Palladium-catalyzed coupling reactions are often employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenolic derivatives .
Scientific Research Applications
4-(Methylthio)-2-(trifluoromethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: The compound is used in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 4-(Methylthio)-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the methylthio group can modulate its reactivity. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Lacks the methylthio group, resulting in different chemical and biological properties.
4-(Methylthio)phenol: Lacks the trifluoromethyl group, affecting its lipophilicity and metabolic stability.
Uniqueness
4-(Methylthio)-2-(trifluoromethyl)phenol is unique due to the combined presence of both the trifluoromethyl and methylthio groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-methylsulfanyl-2-(trifluoromethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3OS/c1-13-5-2-3-7(12)6(4-5)8(9,10)11/h2-4,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNXAYCLQGGPFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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